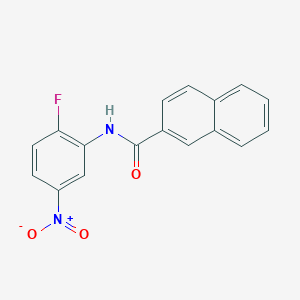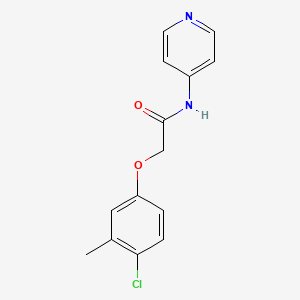
N-(2-fluoro-5-nitrophenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-2-naphthamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FNPA is a derivative of 2-naphthamide and has a nitro group and a fluorine atom attached to the phenyl ring. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-naphthamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in tumor growth and inflammation. N-(2-fluoro-5-nitrophenyl)-2-naphthamide has also been found to interact with beta-amyloid peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-fluoro-5-nitrophenyl)-2-naphthamide can also reduce the production of pro-inflammatory cytokines, which are responsible for inflammation. In addition, N-(2-fluoro-5-nitrophenyl)-2-naphthamide can inhibit the formation of beta-amyloid plaques, which are implicated in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and can be administered orally. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has shown promising results in various studies, and there are several future directions for research in this area. One potential direction is to investigate the use of N-(2-fluoro-5-nitrophenyl)-2-naphthamide in combination with other drugs to enhance its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-2-naphthamide to optimize its dosing and administration. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-naphthamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-naphthamide involves the reaction between 2-naphthoic acid and 2-amino-4-fluoro-5-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-fluoro-5-nitrophenyl)-2-naphthamide as a yellow crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-2-naphthamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that N-(2-fluoro-5-nitrophenyl)-2-naphthamide exhibits antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N-(2-fluoro-5-nitrophenyl)-2-naphthamide has also shown potential in the treatment of Alzheimer's disease as it can inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-8-7-14(20(22)23)10-16(15)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGRNICDRBDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)


![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)

![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)


![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)